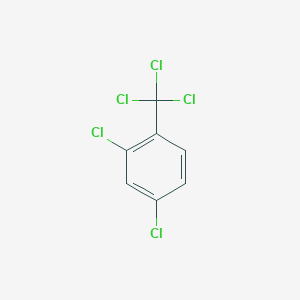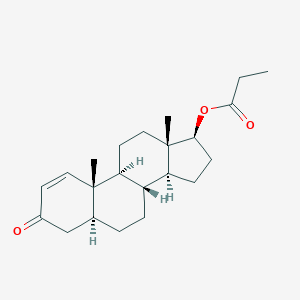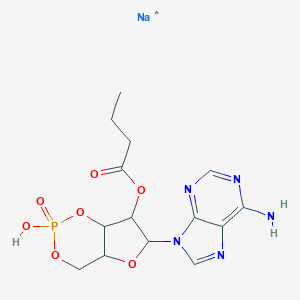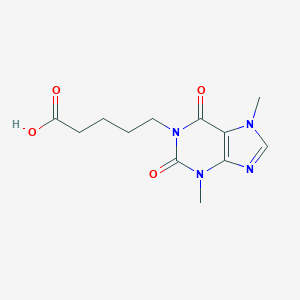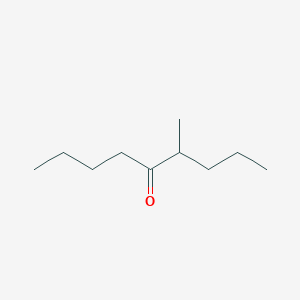
4-Methyl-5-nonanone
概要
説明
4-Methyl-5-nonanone is an organic compound with a distinct fruity odor. It is commonly used as a flavoring agent in food and beverage industries. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine, agriculture, and environmental studies.
科学的研究の応用
Pheromone Chirality in Asian Palm Weevils
4-Methyl-5-nonanone plays a significant role in the pheromone communication of Asian palm weevils, as studied in Rhynchophorus ferrugineus and R. vulneratus. Research demonstrated the species-specificity of pheromone communication driven by the enantiospecificity of this compound. Field experiments indicated that certain stereoisomers of this compound, along with 4-methyl-5-nonanol, were attractive to these weevils, underscoring its importance in ecological and pest management studies (Perez et al., 1996).
Aggregation Pheromone in Rhynchophorus bilineatus
This compound was identified as a male-produced aggregation pheromone in the Asian palm weevil Rhynchophorus bilineatus. Coupled gas chromatographic-electroantennographic detection (GC-EAD) and GC-mass spectrometric analyses revealed that the (4S,5S)-4-methyl-5-nonanol isomer of this compound is EAD active and produced by the males. This finding has implications for managing populations of these pests in agricultural settings (Oehlschlager et al., 1995).
Synthesis of Pheromones for Palm Weevils
Research into the synthesis of 4S-ferrugineone and 4S,5S-ferrugineol, which are pheromones of palm weevils, involved starting from nonane-5-one and employing SAMP-/RAMP-hydrazone methodology. This chemical synthesis approach offers insights into the production of these pheromones for practical applications in pest control and ecological research (Saeidian et al., 2002).
Production from Levulinic Acid
A techno-economic analysis was conducted on the production of 5-nonanone (dibutyl ketone, DBK) from levulinic acid, a biobased platform chemical. The process aimed to generate an industrial solvent and a platform chemical for liquid hydrocarbon fuels. This study is significant for understanding the economic viability and environmental impact of producing this compound and related compounds from renewable resources (Patel et al., 2010).
Hydrodeoxygenation for Biomass-Derived Molecules
Research on the hydrodeoxygenation (HDO) of 5-nonanone to n-nonane using heterogeneous multifunctional metal-impregnated aluminosilicate catalysts in a continuous reactor system provides insights into the processing of biomass-derived molecules. This study is pivotal for understanding the transition of HDO reactions from batch reactors to continuous flow systems, which is relevant for the scalable production of compounds like this compound (Yang et al., 2019).
Safety and Hazards
作用機序
Target of Action
4-Methyl-5-nonanone is a species-specific sex pheromone . Its primary target is the Asian palm red weevil (Rhynehophorus ferrugineus) . This compound plays a crucial role in attracting these insects, thereby influencing their behavior and movement patterns.
Mode of Action
As a sex pheromone, this compound interacts with the olfactory receptors of the Asian palm red weevil . Upon detection, it triggers a series of neural responses that lead to the attraction of the weevils towards the source of the pheromone. This interaction results in changes in the behavior of the weevils, primarily influencing their movement and mating patterns.
Result of Action
The primary molecular effect of this compound is the activation of olfactory receptors in the Asian palm red weevil . This activation triggers a neural response that influences the weevil’s behavior, leading to attraction towards the source of the pheromone. On a cellular level, this involves a series of signal transduction events within the olfactory neurons of the weevil.
生化学分析
Biochemical Properties
It is known to serve as a sex pheromone in certain insect species . The specific enzymes, proteins, and other biomolecules that 4-Methyl-5-nonanone interacts with in these organisms are not currently known.
Cellular Effects
The cellular effects of this compound are largely unexplored. Given its role as a pheromone in certain insects, it may influence cell signaling pathways related to mating behavior in these organisms . The specific impacts on gene expression, cellular metabolism, and other cellular processes are not currently known.
Molecular Mechanism
As a pheromone, it likely binds to specific olfactory receptors in the antennae of insects, triggering a signal transduction pathway that leads to a behavioral response . The details of these binding interactions and their downstream effects are not currently known.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its role as a pheromone, it is likely metabolized and excreted by the insects that produce it . The specific enzymes and cofactors involved in these processes are not currently known.
Transport and Distribution
As a volatile compound, it is likely to diffuse freely across cell membranes .
Subcellular Localization
As a small, volatile molecule, it is likely to be found throughout the cell .
特性
IUPAC Name |
4-methylnonan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHJMKONNFWXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885637 | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35900-26-6, 152203-43-5 | |
| Record name | 4-Methyl-5-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35900-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152203-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-methyl-5-nonanone and why is it important?
A1: this compound is a volatile organic compound that acts as a minor component of the aggregation pheromone for the red palm weevil (RPW), Rhynchophorus ferrugineus [, , , , ]. This insect poses a significant threat to palm trees globally, causing severe economic and environmental damage [, ]. Understanding the role of this compound in RPW communication is crucial for developing effective monitoring and control strategies.
Q2: How does this compound work as an aggregation pheromone?
A2: While 4-methyl-5-nonanol (ferrugineol) is the major component of RPW aggregation pheromone, this compound plays a crucial supporting role [, , , , ]. Male weevils release the pheromone blend, attracting both males and females to potential mating and feeding sites. This aggregation behavior is crucial for the weevil's lifecycle, making pheromone-based traps an effective tool for monitoring and managing infestations [, , ].
Q3: What is the role of odorant binding proteins (OBPs) in the detection of this compound?
A3: Insects detect pheromones using specialized proteins called odorant binding proteins (OBPs) located in their antennae []. Research suggests that while the OBP RferOBP1768 primarily binds to the major pheromone component ferrugineol, its silencing also disrupts the overall pheromone communication, indicating a potential role in the detection of minor components like this compound [].
Q4: How is the effectiveness of this compound as a lure influenced by other factors?
A4: Research indicates that the efficacy of this compound in attracting RPW is significantly enhanced when combined with other attractants [, , , , ]. These include:
- Ferrugineol (4-methyl-5-nonanol): The major aggregation pheromone component, acting synergistically with this compound [, , , ].
- Food sources: The addition of date fruits or molasses-ethylene glycol mixtures significantly increases trap captures [, ].
- Ethyl Acetate: This compound acts as a kairomone, a chemical signal that benefits the receiver (RPW) and is detrimental to the emitter (damaged palm trees). It has been shown to enhance the attractiveness of pheromone traps [, ].
- Trap design and color: Studies demonstrate that specific trap designs, such as bucket traps with funnels, and colors, particularly brown, can significantly influence capture rates [, , , ].
Q5: Has the use of this compound in RPW management been successful?
A5: Research suggests that pheromone traps baited with this compound, along with other attractants and optimized trap designs, are effective tools for monitoring and managing RPW populations [, , , ]. These traps can help in early detection of infestations, population density assessment, and mass trapping efforts to reduce weevil numbers and protect palm trees.
Q6: Are there any alternative methods for synthesizing this compound for use in pheromone traps?
A6: Yes, a facile synthesis of racemic this compound has been developed using a Grignard coupling reaction as a key step []. This method allows for a more efficient and cost-effective production of the pheromone compound, potentially benefiting large-scale production for pest management applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





